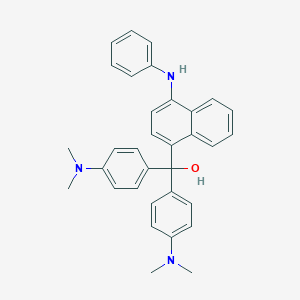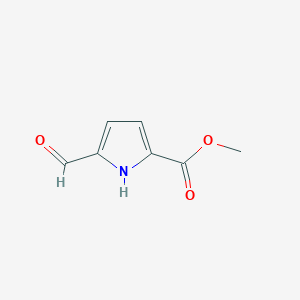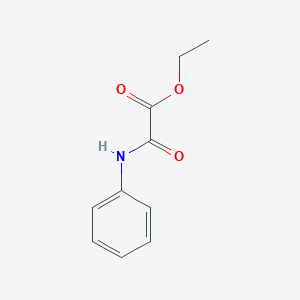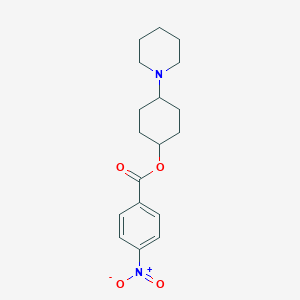
N-Thionylaniline
説明
N-Thionylaniline is a versatile synthetic intermediate . It appears as a white crystalline solid with a molecular weight of 173.2 g/mol and a melting point of 140°C . It acts as an inhibitor of enzymes, notably cytochrome P450 and glutathione S-transferase .
Molecular Structure Analysis
N-Thionylaniline has a molecular formula of C6H5NOS . Its average mass is 139.175 Da and its mono-isotopic mass is 139.009186 Da .Chemical Reactions Analysis
The reaction of N-Thionylaniline with dicyclopentadiene has been reported to afford the Diels–Alder adduct, which can be oxidized into the corresponding sulfonamide bearing a benzothiazine moiety .Physical And Chemical Properties Analysis
N-Thionylaniline has a density of 1.2±0.1 g/cm3, a boiling point of 200.0±9.0 °C at 760 mmHg, and a flash point of 84.4±0.0 °C . It also has a refractive index of 1.589, a molar refractivity of 39.4±0.5 cm3, and a molar volume of 116.8±7.0 cm3 .科学的研究の応用
Synthetic Intermediate
N-Thionylaniline is a versatile synthetic intermediate . It can be used in the synthesis of various chemical compounds. The exact nature of these compounds can vary widely depending on the specific reactions involved.
Active Pharmaceutical Intermediate
N-Thionylaniline can also serve as an active pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs. The specific drugs that can be synthesized using N-Thionylaniline would depend on the other reactants and conditions used in the synthesis process.
Synthesis of Halogenated 2,1,3-Benzothiadiazoles
N-Thionylaniline can be used in the convenient synthesis of halogenated 2,1,3-benzothiadiazoles, particularly when the corresponding o-phenylenediamine is not readily available for ring closure. This suggests that N-Thionylaniline can be a useful tool in the synthesis of heterocyclic compounds.
Safety And Hazards
特性
IUPAC Name |
(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJWGRGPONADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061533 | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Thionylaniline | |
CAS RN |
1122-83-4, 222851-56-1 | |
| Record name | N-Sulfinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Thionylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222851561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Sulfinylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-sulphinylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Thionylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7R5HC44R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of N-thionylaniline in chemical synthesis?
A1: N-thionylaniline is primarily used as a sulfur-transfer reagent in organic synthesis. It facilitates the formation of various heterocyclic compounds containing sulfur and nitrogen atoms. For instance, it reacts with 6,7-diamino-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one to produce 6,7-dihydro-9H-thiazolo[3,2-a][1,2,5]thiadiazolo[3,4-d]pyrimidin-9-one [].
Q2: Can you provide an example of a specific reaction mechanism involving N-thionylaniline?
A2: While a detailed mechanism isn't explicitly provided in the papers, a general reaction pathway can be described: N-thionylaniline reacts with diamino compounds. The sulfur atom of N-thionylaniline acts as an electrophile, attacking the amino group, leading to cyclization and the formation of the thiadiazole ring [].
Q3: Besides heterocyclic synthesis, are there other applications of N-thionylaniline in organometallic chemistry?
A3: Yes, N-thionylaniline exhibits intriguing reactivity with organometallic complexes. Research indicates it can cleave the nitrogen-sulfur double bond in Vaska's complexes, showcasing its potential in organometallic synthesis []. It also reacts with alk-2-ynyl complexes of iron to produce novel metal vinyl complexes containing a 1,2-thiazine 1-oxide cyclic system [].
Q4: Has N-thionylaniline been used in the synthesis of any biologically relevant targets?
A5: Research shows its use in synthesizing potential inhibitors of xanthine oxidase and guanine aminohydrolase. For instance, derivatives of [, , ]thiadiazine 1,1-dioxide were synthesized and evaluated for their inhibitory potential against these enzymes [].
Q5: Are there any reported improvements in the synthetic procedures involving N-thionylaniline?
A6: Yes, improved synthetic procedures for compounds like 5-bromomethyl-2,1,3-benzothiadiazole utilize N-thionylaniline as a reagent. These improved methods offer benefits such as shorter reaction times, higher yields, and the use of less toxic solvents like toluene and 1,2-dichloroethane, contributing to greener chemistry practices [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





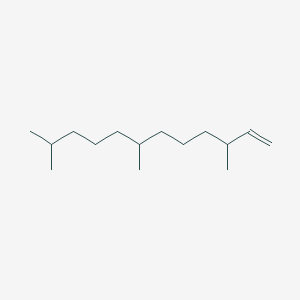
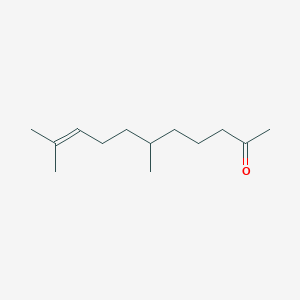

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)

